molecular formula C20H20N2O3 B2815595 (2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide CAS No. 896272-61-0

(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide

Cat. No.: B2815595
CAS No.: 896272-61-0
M. Wt: 336.391
InChI Key: AKQLTXRFRPEYOS-KHPPLWFESA-N
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Description

(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a methoxyphenyl group, a pyrrolidinone ring, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with pyrrolidinone derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with phenylacrylamide in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features enable it to bind to active sites, modulating the activity of target proteins and influencing cellular pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropenamide
  • (Z)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylbutyramide

Uniqueness

(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and bioavailability, while the pyrrolidinone ring contributes to its stability and interaction with molecular targets.

Properties

IUPAC Name

(Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18-9-5-8-17(13-18)22-14-16(12-20(22)24)21-19(23)11-10-15-6-3-2-4-7-15/h2-11,13,16H,12,14H2,1H3,(H,21,23)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLTXRFRPEYOS-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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